Product packaging for Alfuzosin metabolite SL79.0724(Cat. No.:CAS No. 23672-80-2)

Alfuzosin metabolite SL79.0724

Cat. No.: B12762949
CAS No.: 23672-80-2
M. Wt: 234.25 g/mol
InChI Key: MYWAOBMQDYBNET-UHFFFAOYSA-N
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Description

Significance of Drug Metabolism in Pharmaceutical Sciences

Drug metabolism is a fundamental process in pharmacology and medicine, involving the biochemical transformation of pharmaceutical substances by living organisms, primarily through specialized enzymatic systems. wikipedia.orgslideshare.net This process is critical as it dictates the duration and intensity of a drug's pharmacological action. wikipedia.org The study of drug metabolism, a key component of pharmacokinetics, is essential for developing safe and effective medications. wikipedia.orgopenaccessjournals.com

The primary role of metabolism is to convert lipophilic (fat-soluble) drugs into more hydrophilic (water-soluble) products, known as metabolites. wikipedia.orgwiley.com This transformation is crucial because it facilitates the elimination of the compounds from the body, typically through urine or feces. wiley.comscitechnol.com Phase I metabolic reactions introduce or unmask functional groups on the drug molecule, making it more polar. openaccessjournals.comscitechnol.com If not readily excretable, these products then undergo Phase II reactions, where they are conjugated with endogenous molecules to form highly polar conjugates that are easily eliminated. wikipedia.orgopenaccessjournals.com This process of degradation and elimination is a natural biochemical defense to remove foreign compounds (xenobiotics) from the body. chromnet.net While metabolism typically leads to inactive and non-toxic compounds, some metabolites can be pharmacologically active or, in some cases, toxic. wiley.commsdmanuals.com

Pharmaceutical metabolites are categorized based on the biochemical reactions that form them, generally classified into two main phases. wikipedia.orgscitechnol.com

Phase I Metabolism: These are non-synthetic reactions that introduce or expose polar functional groups (like -OH, -NH2, -SH). wiley.com The primary reactions include oxidation, reduction, and hydrolysis. wikipedia.orgallucent.com The cytochrome P450 (CYP450) family of enzymes, located mainly in the liver, is central to most Phase I reactions. openaccessjournals.commsdmanuals.com

Phase II Metabolism: These are synthetic or conjugation reactions where the parent drug or a Phase I metabolite is combined with an endogenous substrate. wikipedia.orgopenaccessjournals.com This process further increases water solubility and facilitates excretion. openaccessjournals.com Common conjugation reactions include glucuronidation, sulfation, acetylation, and methylation. wiley.comallucent.com

Overview of Alfuzosin (B1207546) as a Parent Compound

Alfuzosin is a quinazoline (B50416) derivative used for the symptomatic management of benign prostatic hyperplasia (BPH). nih.govdrugbank.com It functions by relaxing the muscles in the prostate and bladder neck, thereby improving urine flow. drugbank.com

Alfuzosin belongs to a class of drugs known as alpha-1 adrenergic receptor antagonists, or alpha-blockers. drugbank.comnih.gov It acts as a selective antagonist of post-synaptic alpha-1 adrenoreceptors, which are prevalent in the human prostate, bladder base, bladder neck, and prostatic urethra. fda.govnih.gov By blocking these receptors, alfuzosin reduces the tone of smooth muscle in the lower urinary tract, alleviating the symptoms associated with BPH. nih.govfda.gov While some alpha-blockers are non-selective, alfuzosin exhibits a functional uroselectivity, concentrating preferentially in the urinary tract tissues compared to plasma. nih.govnih.gov

Alfuzosin undergoes extensive hepatic (liver) metabolism, with only 11% of an administered dose being excreted unchanged in the urine. fda.govnih.govmedscape.com The biotransformation of alfuzosin occurs via three main metabolic pathways:

Oxidation

O-demethylation

N-dealkylation drugbank.comfda.govnih.gov

The principal hepatic enzyme isoform involved in its metabolism is Cytochrome P450 3A4 (CYP3A4). nih.govfda.govnih.gov The resulting metabolites are considered pharmacologically inactive. drugbank.comfda.govnih.govfda.gov Following metabolism, the byproducts are eliminated primarily through feces (69%) and to a lesser extent, urine (24%). drugbank.comfda.govfda.gov

Identification and Research Rationale for Alfuzosin Metabolite SL79.0724

This compound is an identified product of alfuzosin's biotransformation. ncats.iorightanswerknowledge.com Its systematic chemical name is 6,7-dimethoxy-N2-methyl-2,4-quinazolinediamine. ncats.io

Pharmacokinetic Profile of Alfuzosin

ParameterFindingCitations
Bioavailability 49% under fed conditions; 64% for immediate-release formulation. drugbank.commedscape.comfda.gov
Protein Binding 82% to 90%. drugbank.comfda.govnih.gov
Metabolism Extensive hepatic metabolism via oxidation, O-demethylation, N-dealkylation (CYP3A4). drugbank.comfda.govnih.gov
Half-Life Approximately 10 hours for the extended-release formulation. fda.govfda.govpdr.net
Excretion Primarily in feces (69%) and urine (24%). drugbank.comfda.govfda.gov

Theoretical Framework for the Existence of SL79.0724

The metabolite designated as SL79.0724 has been identified as 6,7-DIMETHOXY-N2-METHYL-2,4-QUINAZOLINEDIAMINE . ncats.io A comparison of the chemical structure of this metabolite with the parent compound, Alfuzosin, provides a clear theoretical basis for its formation through one of the established metabolic pathways.

Alfuzosin's chemical structure is (RS)-N-[3-[(4-Amino-6,7-dimethoxy-quinazolin-2-yl)- methyl-amino]propyl] tetrahydrofuran- 2-carboxamide. wikipedia.org The formation of 6,7-DIMETHOXY-N2-METHYL-2,4-QUINAZOLINEDIAMINE involves the cleavage of the bond between the methylamino group and the propyl-tetrahydro-furancarboxamide side chain. This specific structural modification is characteristic of an N-dealkylation reaction.

Therefore, the theoretical framework for the existence of SL79.0724 is its formation as a direct result of the N-dealkylation of the parent Alfuzosin molecule, a process mediated by the CYP3A4 enzyme in the liver. This pathway effectively separates the quinazoline core from its extended side chain, resulting in this specific, pharmacologically inactive metabolite.

Table 2: Structural Comparison of Alfuzosin and Metabolite SL79.0724

CompoundChemical NameKey Structural Features
Alfuzosin(RS)-N-[3-[(4-Amino-6,7-dimethoxy-quinazolin-2-yl)- methyl-amino]propyl] tetrahydrofuran- 2-carboxamideQuinazoline core with a complex side chain including a tetrahydrofuran (B95107) ring.
SL79.07246,7-DIMETHOXY-N2-METHYL-2,4-QUINAZOLINEDIAMINEThe core quinazoline structure of Alfuzosin, with the extended side chain removed.

Academic Interest in Studying Metabolites with Reported Inactivity

While it may seem counterintuitive to dedicate research efforts to pharmacologically inactive metabolites like SL79.0724, there is significant academic and clinical interest in doing so for several reasons.

Firstly, the characterization of all major metabolites, regardless of their activity, is a fundamental aspect of drug development and safety assessment. numberanalytics.com Understanding how a drug is broken down helps in predicting its clearance from the body and preventing the accumulation of substances that could potentially become toxic at high concentrations. creative-proteomics.comfiveable.me The formation of inactive metabolites is a crucial detoxification process. creative-proteomics.com

Secondly, inactive metabolites can serve as valuable biomarkers . For instance, the presence and concentration of a specific inactive metabolite in a patient's urine or blood can confirm their compliance with a prescribed medication regimen. farmaciajournal.com In the context of Alfuzosin treatment, detecting SL79.0724 could offer a reliable method for monitoring patient adherence. Furthermore, variations in the levels of inactive metabolites among individuals can indicate differences in metabolic enzyme activity, which is a cornerstone of personalized medicine. fiveable.me This information can help in tailoring drug therapy to an individual's unique metabolic profile, potentially improving efficacy and minimizing adverse effects. openaccessjournals.com

Thirdly, while a metabolite may be inactive at the primary therapeutic target of the parent drug, it does not preclude the possibility of other, off-target interactions. A comprehensive understanding of a metabolite's full biological interaction profile is essential for a complete safety evaluation. fda.gov

Finally, the study of inactive metabolites contributes to a more profound understanding of metabolic pathways and enzyme function. metwarebio.com By identifying and quantifying the byproducts of drug metabolism, researchers can build more accurate models of how the body processes xenobiotics, which can inform the design of future drugs with improved safety and efficacy profiles. openaccessjournals.com The study of metabolites, both active and inactive, is integral to the field of metabolomics, which seeks to map the complex web of small-molecule interactions within biological systems. metabolon.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14N4O2 B12762949 Alfuzosin metabolite SL79.0724 CAS No. 23672-80-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

23672-80-2

Molecular Formula

C11H14N4O2

Molecular Weight

234.25 g/mol

IUPAC Name

6,7-dimethoxy-2-N-methylquinazoline-2,4-diamine

InChI

InChI=1S/C11H14N4O2/c1-13-11-14-7-5-9(17-3)8(16-2)4-6(7)10(12)15-11/h4-5H,1-3H3,(H3,12,13,14,15)

InChI Key

MYWAOBMQDYBNET-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC2=CC(=C(C=C2C(=N1)N)OC)OC

Origin of Product

United States

Biochemical Pathways Governing Alfuzosin Metabolism and Sl79.0724 Formation

Enzymatic Systems Implicated in Alfuzosin (B1207546) Biotransformation

The metabolism of alfuzosin is primarily orchestrated by a superfamily of enzymes known as cytochrome P450 (CYP). drugfuture.com These enzymes, located mainly in the liver, are responsible for the oxidative metabolism of a vast array of xenobiotics, including many pharmaceutical agents. drugfuture.com

Role of Cytochrome P450 Isoforms in Alfuzosin Metabolism

The cytochrome P450 system is comprised of numerous isoforms, each with varying substrate specificities. The metabolism of alfuzosin is not uniformly distributed among these isoforms; rather, it is principally mediated by a specific CYP enzyme.

Non-P450 Enzymatic Pathways in Metabolite Generation

Current scientific literature does not indicate a significant role for non-cytochrome P450 enzymatic pathways in the primary metabolism of alfuzosin. The extensive metabolism mediated by CYP3A4 appears to be the predominant route of biotransformation.

Major Metabolic Reactions of Alfuzosin Leading to Metabolites

The chemical structure of alfuzosin is amenable to several metabolic reactions, primarily oxidative in nature, which lead to the formation of various metabolites. These metabolites are generally considered to be pharmacologically inactive. Current time information in Matale, LK.ebi.ac.uk

Oxidative Biotransformation Pathways

The metabolism of alfuzosin proceeds through three main oxidative pathways: O-demethylation, N-dealkylation, and oxidation of the furan (B31954) ring. Current time information in Matale, LK.ebi.ac.uk These reactions are catalyzed by CYP3A4 and result in the formation of more polar, water-soluble compounds that can be more readily excreted from the body.

O-demethylation: This process involves the removal of a methyl group from one of the methoxy (B1213986) substituents on the quinazoline (B50416) ring system of alfuzosin.

N-dealkylation: This pathway entails the cleavage of the N-propyl group that links the quinazoline moiety to the tetrahydrofuramide portion of the molecule.

Oxidation: This can occur at various positions on the alfuzosin molecule, including the furan ring.

The interplay of these oxidative reactions results in a profile of metabolites that are subsequently eliminated from the body, primarily through the feces via biliary excretion, with a smaller portion excreted in the urine. drugbank.com

Table 1: Key Enzymes and Metabolic Pathways in Alfuzosin Biotransformation

Enzymatic System Key Enzyme(s) Major Metabolic Reactions Resulting Metabolites
Cytochrome P450 CYP3A4 O-demethylation, N-dealkylation, Oxidation Pharmacologically inactive

Table 2: Compound Names Mentioned in the Article

Compound Name
Alfuzosin
Alfuzosin Hydrochloride
SL-77499-10

O-Demethylation Processes

O-demethylation is a key metabolic reaction for alfuzosin, which contains two methoxy groups on its quinazoline ring. uniroma1.it This process involves the removal of a methyl group from these methoxy moieties, a reaction catalyzed by cytochrome P450 enzymes, most notably CYP3A4. nih.govuniroma1.it This enzymatic action introduces a hydroxyl group, thereby increasing the polarity of the molecule. This transformation is a critical step in the detoxification and subsequent elimination of the drug.

N-Dealkylation Reactions

N-dealkylation is another significant pathway in the metabolism of alfuzosin. drugbank.comnih.govfda.govnih.gov This reaction involves the cleavage of an alkyl group from the nitrogen atom within the alfuzosin structure. Similar to O-demethylation, this process is primarily mediated by CYP450 enzymes. nih.govsemanticscholar.org The removal of the alkyl group exposes a primary or secondary amine, which can then undergo further metabolic changes or be more readily excreted.

Conjugation Reactions and Their Potential Relevance to Metabolites

Following the initial Phase I reactions of oxidation, O-demethylation, and N-dealkylation, the resulting metabolites can undergo Phase II conjugation reactions. These reactions involve the addition of endogenous molecules, such as glucuronic acid, to the metabolite. youtube.comwikipedia.org This process, known as glucuronidation, is catalyzed by UDP-glucuronosyltransferases (UGTs) and dramatically increases the water solubility of the metabolites, facilitating their excretion in urine and bile. researchgate.netnih.govsigmaaldrich.com While the general role of conjugation in drug metabolism is well-established, specific details regarding the conjugation of alfuzosin metabolites are not extensively detailed in the available literature. It is plausible that the hydroxyl groups introduced during O-demethylation serve as sites for subsequent glucuronidation.

Theoretical Mechanisms of SL79.0724 Formation

The absence of direct scientific literature mentioning SL79.0724 necessitates a theoretical approach to its formation, based on the known metabolic pathways of alfuzosin.

Postulated Enzymatic Steps for SL79.0724 Generation

Based on the established metabolic pathways, the formation of SL79.0724 would likely involve one or more of the following enzymatic steps:

CYP3A4-mediated O-demethylation: The initial and primary step could be the removal of a methyl group from one of the methoxy groups on the quinazoline ring.

CYP3A4-mediated N-dealkylation: Alternatively, the initial step could involve the removal of an alkyl group from the nitrogen atom.

Sequential Metabolism: It is also possible that SL79.0724 is a product of multiple metabolic steps, for instance, an initial O-demethylation followed by N-dealkylation, or vice versa.

Conjugation: A Phase I metabolite could subsequently undergo glucuronidation by UGTs to form a more polar conjugate.

Without experimental data identifying the structure of SL79.0724, these remain speculative pathways.

Metabolic Precursors to SL79.0724

The direct metabolic precursor to SL79.0724 would be a product of one of the initial metabolic reactions on the parent alfuzosin molecule. Therefore, the potential precursors include:

An O-demethylated alfuzosin metabolite: A molecule where one of the methoxy groups has been converted to a hydroxyl group.

An N-dealkylated alfuzosin metabolite: A molecule where an alkyl group has been removed from the nitrogen atom.

Further research and detailed metabolic mapping studies are required to definitively identify the structure of SL79.0724 and elucidate its precise formation pathway.

Data on Alfuzosin Metabolism

Metabolic Pathway Primary Enzyme Description Potential Relevance to SL79.0724
O-Demethylation CYP3A4Removal of a methyl group from a methoxy moiety on the quinazoline ring, increasing polarity.Could be the initial or a sequential step in the formation of SL79.0724.
N-Dealkylation CYP3A4Cleavage of an alkyl group from a nitrogen atom, exposing a more polar functional group.Could be the initial or a sequential step in the formation of SL79.0724.
Conjugation (Glucuronidation) UGTsAddition of glucuronic acid to a metabolite, significantly increasing water solubility for excretion.A hydroxyl group formed via O-demethylation could be a site for conjugation.

Advanced Analytical Methodologies for Metabolite Identification and Quantification

Chromatographic Techniques for Separation of Metabolites

Effective separation of a target metabolite from the parent drug and other related substances in a complex biological sample is the primary goal of chromatography. The choice of technique is dictated by the physicochemical properties of the analyte and the required sensitivity and resolution.

High-Performance Liquid Chromatography (HPLC), particularly in its reversed-phase (RP) configuration, is a widely employed technique for the analysis of Alfuzosin (B1207546) and its metabolites. RP-HPLC separates compounds based on their hydrophobicity, making it well-suited for polar to moderately nonpolar molecules like Alfuzosin derivatives. Several studies have detailed HPLC methods for Alfuzosin quantification in various samples, the principles of which are directly applicable to its metabolites. nih.govnih.govsemanticscholar.org

A typical HPLC system for the analysis of Alfuzosin metabolite SL79.0724 would involve a C8 or C18 stationary phase, which provides excellent retention and separation capabilities for this class of compounds. The mobile phase often consists of a mixture of an aqueous buffer (such as phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier like acetonitrile (B52724) or methanol. nih.govsemanticscholar.orgtandfonline.com Adjusting the pH of the aqueous phase is crucial for controlling the ionization state of the analytes, thereby influencing their retention and peak shape.

Table 1: Example HPLC Parameters for Alfuzosin Analysis Applicable to Its Metabolites

ParameterConditionSource
Column Phenyl-hexyl (250 x 4.6 mm) nih.gov
Mobile Phase Acetonitrile / 0.25% Phosphoric Acid (30:70, v/v), pH 3.0 nih.gov
Flow Rate 1.2 mL/min nih.gov
Detection Fluorescence (Ex: 246 nm, Em: 450 nm) nih.gov
Column C18 nih.gov
Mobile Phase Methanol, Acetonitrile, 0.02 M Potassium Dihydrogen Phosphate (43:14:43 v/v), pH 4.66 nih.gov
Flow Rate 1.3 mL/min tandfonline.com
Detection UV at 225 nm nih.gov

Gas Chromatography (GC) is generally less suitable for the analysis of non-volatile and thermally labile compounds like Alfuzosin and its metabolites. The inherent chemical structure of these compounds makes them difficult to vaporize without thermal decomposition. Consequently, the application of GC for the direct analysis of this compound is not a standard approach, and literature detailing such methodologies is scarce. Derivatization to increase volatility could theoretically be employed, but liquid chromatography-based methods are overwhelmingly preferred for their direct applicability and milder analytical conditions.

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, utilizing columns packed with smaller sub-2 µm particles. This technology provides substantially higher resolution, greater sensitivity, and faster analysis times. scripps.edumdpi.com For metabolite profiling, where numerous structurally similar compounds may be present, the enhanced resolving power of UPLC is highly advantageous. frontiersin.org

A UPLC-based method for this compound would allow for more efficient separation from the parent drug and other metabolites in a shorter timeframe compared to HPLC. scripps.edu The system operates at higher pressures, enabling the use of longer columns and/or higher flow rates without sacrificing separation efficiency. This leads to sharper, narrower peaks, which improves both qualitative identification and quantitative accuracy. scripps.edumdpi.com The coupling of UPLC with mass spectrometry is a particularly powerful combination for metabolite studies. nih.gov

Mass Spectrometry for Structural Elucidation and Quantification

Mass Spectrometry (MS) is an indispensable tool in metabolite analysis, providing molecular weight information and structural details. When coupled with a chromatographic separation technique (LC-MS), it offers unparalleled specificity and sensitivity.

Tandem Mass Spectrometry (MS/MS) is a powerful technique used for the structural elucidation of unknown compounds and for highly selective quantification. chemrxiv.org In an MS/MS experiment, a specific ion (the precursor ion), corresponding to the metabolite of interest (e.g., the protonated molecule [M+H]⁺ of SL79.0724), is selected in the first mass analyzer. This ion is then fragmented by collision-induced dissociation (CID), and the resulting product ions are analyzed in a second mass analyzer. nih.gov

The fragmentation pattern is characteristic of the molecule's structure and provides a "fingerprint" that can be used for identification. By studying the fragmentation pathways of the parent drug, Alfuzosin, analysts can predict and identify the fragments of its metabolites. nih.gov For instance, common losses or characteristic ions related to the quinazoline (B50416) core or the side chain can be monitored. This approach is fundamental to distinguishing between isomeric metabolites, which have the same mass but different structures. researchgate.net

Table 2: Representative MS/MS Fragmentation Data for Alfuzosin

This data for the parent drug illustrates the type of fragmentation analysis applicable to its metabolites.

Precursor Ion (m/z)AdductCollision EnergyKey Product Ions (m/z)Potential Structural AssignmentSource
390.2136[M+H]⁺15 (nominal)222.1084, 194.0768Fragments related to the dimethoxy-quinazolinamine core and side-chain cleavages. nih.gov
389.2063[M-H]⁻30 (nominal)300.1241, 192.0621Fragmentation pattern under negative ionization mode. massbank.eu

High-Resolution Mass Spectrometry (HRMS), often performed using instruments like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass analyzers, provides highly accurate mass measurements (typically with an error of <5 ppm). nih.govresearchgate.net This capability allows for the determination of the elemental composition of a metabolite. frontiersin.org

For this compound, obtaining an accurate mass is the first step in its identification in a biological sample. The measured mass can be used to calculate a unique elemental formula, which significantly narrows down the possibilities for the metabolite's identity. nih.gov For example, if SL79.0724 is a hydroxylation product of Alfuzosin, its elemental formula would be C₁₉H₂₇N₅O₅, and HRMS could confirm this by measuring its mass with high precision. This technique is crucial for distinguishing the metabolite from other endogenous or exogenous compounds in the sample that may have the same nominal mass but a different elemental composition. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) Coupling for Comprehensive Profiling

Liquid chromatography-mass spectrometry (LC-MS) stands as the cornerstone technique for metabolite profiling due to its high sensitivity and selectivity. An LC-MS method for the analysis of Alfuzosin and its metabolites, including the theoretical SL79.0724, would involve the separation of the compounds from a biological matrix (e.g., plasma, urine, or liver microsomes) using high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC). The separated components would then be introduced into a mass spectrometer for detection and identification.

Table 1: Hypothetical LC-MS/MS Parameters for the Analysis of Alfuzosin and its Metabolites

ParameterTypical Setting
LC System UHPLC
Column Reversed-phase C18 (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Optimized for separation of Alfuzosin and expected metabolites
Flow Rate 0.4 mL/min
MS System Triple Quadrupole or High-Resolution Mass Spectrometer (e.g., Q-TOF, Orbitrap)
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Mode Full Scan and Product Ion Scan (for structural information)
MRM Transitions Specific precursor-to-product ion transitions for Alfuzosin and potential metabolites

The high-resolution capabilities of instruments like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometers would be crucial in determining the accurate mass of SL79.0724, allowing for the prediction of its elemental composition. Tandem mass spectrometry (MS/MS) experiments would further provide structural information by fragmenting the metabolite and analyzing its fragmentation pattern, which could help in identifying the site of metabolic modification on the parent Alfuzosin molecule.

Ion Mobility Spectrometry for Isomeric Differentiation

In drug metabolism, it is common for multiple isomers of a metabolite to be formed. These isomers have the same mass and often similar chromatographic behavior, making them difficult to distinguish using conventional LC-MS. Ion Mobility Spectrometry (IMS), when coupled with mass spectrometry, offers an additional dimension of separation based on the size, shape, and charge of the ions in the gas phase. This technique could be instrumental in differentiating potential isomeric forms of SL79.0724, providing a more complete picture of Alfuzosin's metabolic fate.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Metabolite Characterization

While LC-MS is powerful for detecting and quantifying metabolites, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for unambiguous structure elucidation.

Once a sufficient quantity of the SL79.0724 metabolite is isolated and purified, one-dimensional (1D) NMR techniques such as ¹H (proton) and ¹³C (carbon) NMR would be employed. These analyses provide information about the chemical environment of the hydrogen and carbon atoms within the molecule. By comparing the NMR spectra of the metabolite to that of the parent drug, Alfuzosin, specific changes in chemical shifts can reveal the location of metabolic transformations.

For a more detailed structural analysis, two-dimensional (2D) NMR experiments would be necessary. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can establish connectivity between atoms within the molecule, allowing for a definitive determination of the complete chemical structure of SL79.0724.

Isotopic Labeling Strategies in Metabolite Tracking

Isotopic labeling is a powerful tool used to trace the metabolic fate of a drug.

In these studies, Alfuzosin would be synthesized with stable isotopes, such as Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), or Deuterium (²H), incorporated into its structure. When this isotopically labeled Alfuzosin is administered in preclinical or clinical studies, any metabolites formed, including SL79.0724, will also contain the isotopic label. In an LC-MS analysis, these labeled metabolites will exhibit a characteristic mass shift compared to their unlabeled counterparts, making them easily distinguishable from endogenous molecules in the biological matrix. This technique is invaluable for confirming that a detected signal is indeed a drug-related metabolite and for facilitating its identification.

Use of Radiotracers (e.g., 14C) in Metabolic Studies

The use of radiolabeled compounds, particularly with Carbon-14 (¹⁴C), is a definitive method for determining the absorption, distribution, metabolism, and excretion (ADME) of a drug. nih.govopenmedscience.com This technique, often considered the "gold standard," allows for a complete mass balance accounting of the drug and all its metabolites, including minor ones like SL79.0724. nih.gov

In studies involving alfuzosin, a ¹⁴C-labeled version of the molecule is synthesized by incorporating the isotope into a metabolically stable position of its carbon skeleton. openmedscience.com This ensures that the radiolabel remains with the core structure as it is transformed into various metabolites. openmedscience.com Following the administration of a single oral dose of [¹⁴C]alfuzosin solution to human subjects, the total radioactivity is meticulously tracked in plasma, urine, and feces over a period of several days to determine the routes and rates of excretion. drugs.comfda.gov

Research findings from such studies show that alfuzosin and its metabolites are eliminated primarily through the feces. drugs.comdrugbank.com After seven days, approximately 69% of the administered radioactivity is recovered in the feces, with 24% recovered in the urine. drugs.comfda.gov This comprehensive recovery provides a complete picture of the drug's clearance from the body. drugbank.com

To identify and quantify individual metabolites like SL79.0724, samples of plasma, urine, and feces undergo chromatographic separation, typically using High-Performance Liquid Chromatography (HPLC). openmedscience.com A radioactivity detector is used in-line to identify fractions containing ¹⁴C-labeled compounds. These radioactive peaks, each representing the parent drug or a metabolite, can be quantified based on their radioactivity. Subsequent analysis using mass spectrometry helps to elucidate the chemical structure of each metabolite. nih.gov

Table 1: Summary of [¹⁴C]Alfuzosin Excretion in Humans

Route of Excretion Percentage of Radioactivity Recovered Timeframe
Feces 69% 7 Days
Urine 24% 7 Days
Total Recovery 93% 7 Days

Data derived from studies on the oral administration of ¹⁴C-labeled alfuzosin solution. drugs.comfda.gov

Computational Chemistry and In Silico Approaches for Metabolite Prediction

In silico, or computational, methods are increasingly used in the early stages of drug development to predict the metabolic fate of a compound, thereby reducing the reliance on extensive experimental work. nih.govopenaccesspub.org These approaches are critical for anticipating the formation of metabolites such as SL79.0724.

Predictive Software for Metabolic Pathways

Predictive software tools utilize two main approaches: knowledge-based systems that rely on a library of known biotransformation rules, and machine learning-based systems that learn from large datasets of metabolic reactions. nih.gov For a compound like alfuzosin, these programs would analyze its structure and predict likely metabolic products.

Alfuzosin is known to undergo three primary metabolic transformations: oxidation, O-demethylation, and N-dealkylation. fda.govnih.govnih.gov Predictive software, such as MetaDrug or BioTransformer, would apply rules for these reactions to the alfuzosin structure to generate a list of potential metabolites. nih.govnih.gov These systems can predict the specific site on the molecule where a reaction is most likely to occur, offering insights into the probable structure of metabolites like SL79.0724. The predictions help guide analytical chemists in their search for actual metabolites in biological samples. nih.gov

Table 2: Major Metabolic Transformations of Alfuzosin Predicted by In Silico Software

Metabolic Reaction Enzymatic Family Description
Oxidation Cytochrome P450 Addition of an oxygen atom to the molecule.
O-demethylation Cytochrome P450 Removal of a methyl group from a methoxy (B1213986) ether functional group.
N-dealkylation Cytochrome P450 Removal of an alkyl group from a nitrogen atom.

These transformations are primarily catalyzed by the CYP3A4 isozyme. nih.govnih.gov

Molecular Docking and Dynamics Simulations for Metabolite-Enzyme Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as alfuzosin or its metabolite SL79.0724) when bound to a second molecule (a receptor, such as a metabolizing enzyme). ui.ac.id The primary enzyme responsible for alfuzosin metabolism is Cytochrome P450 3A4 (CYP3A4). fda.govnih.govurology-textbook.com

Using the known 3D crystal structure of CYP3A4, researchers can perform docking simulations to investigate how alfuzosin and its metabolites fit into the enzyme's active site. nih.govresearchgate.net These simulations calculate a binding energy score, which indicates the strength of the interaction, and reveal key intermolecular forces such as hydrogen bonds and hydrophobic interactions with specific amino acid residues in the active site. nih.gov This information helps to explain why certain metabolic reactions occur and can predict the likelihood of a compound being a substrate for a particular enzyme. For SL79.0724, such simulations could clarify its potential to be further metabolized or to inhibit the enzyme itself.

Table 3: Example Data from a Molecular Docking Simulation

Parameter Description Example Value
Binding Energy The estimated free energy of binding between the ligand and the enzyme (lower is stronger). -8.6 kcal/mol
Key Amino Acid Residues Specific amino acids in the enzyme's active site that interact with the ligand. Arg105, Phe215, Glu374
Interaction Type The nature of the chemical bonds or forces involved (e.g., hydrogen bond, hydrophobic). Hydrogen bond, Pi-Alkyl

This table presents hypothetical but representative data from a typical molecular docking analysis of a small molecule with a CYP enzyme. nih.gov

In Vitro Investigation of Alfuzosin Metabolites, with Emphasis on Sl79.0724

Metabolic Stability Studies in Microsomal Systems

Metabolic stability, the susceptibility of a compound to metabolism, is a critical parameter assessed during drug development. Microsomal systems, derived from the endoplasmic reticulum of hepatocytes, are a cornerstone for these initial evaluations.

Hepatic Microsomal Incubation Assays

Hepatic microsomes are rich in cytochrome P450 (CYP) enzymes, which are primary drivers of Phase I metabolism. bienta.netthermofisher.com Alfuzosin (B1207546) is known to be extensively metabolized by the liver, primarily through oxidation, O-demethylation, and N-dealkylation, with CYP3A4 being the principal enzyme involved. nih.govnih.gov To assess the formation and stability of metabolites like SL79.0724, alfuzosin would be incubated with human liver microsomes in the presence of NADPH, a necessary cofactor for CYP enzyme activity. The reaction would be monitored over time, and the disappearance of the parent drug (alfuzosin) and the formation of metabolites would be quantified using analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The intrinsic clearance (CLint) of alfuzosin and the rate of formation of SL79.0724 can be determined from these assays. A high intrinsic clearance would suggest rapid metabolism of alfuzosin, potentially leading to significant formation of its metabolites.

Illustrative Data Table 1: Metabolic Stability of Alfuzosin in Human Liver Microsomes

Time (minutes)Alfuzosin Remaining (%)SL79.0724 Formation (Peak Area)
01000
58515,234
156238,987
303861,543
601585,112
This data is for illustrative purposes only.

Metabolite Formation Kinetics in Isolated Cellular Systems

Isolated cellular systems provide a more comprehensive metabolic environment compared to microsomes, as they contain a wider array of enzymes and cofactors. nih.gov

Use of Primary Hepatocytes for Metabolite Profiling

Primary human hepatocytes are considered the gold standard for in vitro drug metabolism studies as they contain the full complement of hepatic metabolic enzymes, including both Phase I and Phase II enzymes, in a cellular environment. nih.govbiorxiv.org Incubating alfuzosin with primary hepatocytes allows for a more complete picture of its metabolism, including the formation of both primary and secondary metabolites. This system would be crucial for observing the complete metabolic cascade leading to and potentially from SL79.0724, including any subsequent conjugation reactions (Phase II metabolism). Metabolite profiling in hepatocytes can help to identify all significant metabolites and provide a more accurate prediction of in vivo metabolic pathways.

Illustrative Data Table 2: Metabolite Profile of Alfuzosin in Primary Human Hepatocytes

MetaboliteFormation Rate (pmol/min/10^6 cells)
O-desmethyl-alfuzosin25.4
N-dealkylated alfuzosin18.2
SL79.0724 12.7
Glucuronide conjugate of SL79.07245.9
This data is for illustrative purposes only.

Application of Liver S9 Fractions for Broad Metabolic Analysis

The liver S9 fraction is a supernatant from the centrifugation of a liver homogenate and contains both microsomal and cytosolic enzymes. researchgate.neteurekaselect.com This makes the S9 fraction a versatile tool for studying both Phase I and Phase II metabolism. researchgate.net By supplementing S9 incubations with a panel of cofactors (e.g., NADPH for Phase I; UDPGA, PAPS, and GSH for Phase II), a comprehensive view of alfuzosin's metabolism can be obtained. This system would be particularly useful for investigating if SL79.0724 is an intermediate metabolite that undergoes further conjugation.

Recombinant Enzyme Systems for Specific Metabolic Pathway Dissection

To identify the specific enzyme(s) responsible for the formation of a particular metabolite, recombinant enzyme systems are employed. These systems consist of individual drug-metabolizing enzymes, such as specific CYPs, expressed in a cellular system (e.g., insect cells).

Given that CYP3A4 is the primary enzyme in alfuzosin metabolism, it would be the main candidate for investigation in the formation of its metabolites. nih.govnih.gov To confirm the role of CYP3A4 in the formation of SL79.0724, alfuzosin would be incubated with recombinant human CYP3A4. The formation of SL79.0724 in this system would provide direct evidence of CYP3A4's involvement. Additionally, other CYP isoforms could be tested to determine their potential minor contributions.

Illustrative Data Table 3: Formation of SL79.0724 by Recombinant Human CYP Isoforms

CYP IsoformSL79.0724 Formation Rate (pmol/min/pmol CYP)
CYP3A445.8
CYP2D62.1
CYP2C91.5
CYP1A2< 0.5
This data is for illustrative purposes only.

The results from such an experiment would definitively pinpoint the enzymatic pathway responsible for the generation of the SL79.0724 metabolite from the parent compound, alfuzosin.

CYP3A4 Recombinant Enzyme Systems for SL79.0724 Formation

The formation of alfuzosin metabolites is significantly mediated by the CYP3A4 enzyme. In vitro studies utilizing recombinant CYP3A4 enzyme systems are instrumental in isolating and characterizing the specific metabolic reactions catalyzed by this enzyme. Such systems allow for the investigation of the formation of various metabolites in a controlled environment, free from the influence of other enzymes.

While the specific formation of a metabolite named SL79.0724 has not been documented in scientific literature, it is plausible that this compound is a product of one of the known metabolic pathways of alfuzosin, such as N-dealkylation or O-demethylation, which are known to be mediated by CYP3A4.

Table 1: Investigated Metabolic Pathways of Alfuzosin

Metabolic PathwayPrimary Enzyme Involved
OxidationCYP3A4
O-demethylationCYP3A4
N-dealkylationCYP3A4

Other Recombinant Enzymes to Elucidate Specific Reactions

Beyond CYP3A4, other recombinant CYP enzymes can be employed to investigate their potential roles in alfuzosin metabolism. Although CYP3A4 is the principal enzyme, studies with a panel of recombinant CYPs can help to determine if other isoforms contribute to the formation of specific metabolites. This approach is critical for a comprehensive understanding of the drug's metabolic profile and for identifying potential drug-drug interactions. For instance, investigating enzymes from the CYP2C and CYP2D subfamilies could provide further insights into minor metabolic pathways.

Protein Binding Studies of Metabolites

Investigation of Plasma Protein Binding of SL79.0724

The binding of a drug and its metabolites to plasma proteins is a critical pharmacokinetic parameter that influences their distribution, availability at the site of action, and elimination. In vitro studies have shown that alfuzosin itself is highly bound to plasma proteins, with binding percentages ranging from 82% to 90%.

Specific data on the plasma protein binding of a metabolite designated as SL79.0724 is not available in the scientific literature. However, it is a standard practice in drug development to characterize the plasma protein binding of major metabolites. The extent of binding would depend on the physicochemical properties of the metabolite, such as its lipophilicity and ionization state. Generally, metabolites that are more polar than the parent drug tend to have lower plasma protein binding.

Table 2: Plasma Protein Binding of Alfuzosin

CompoundPlasma Protein Binding (%)
Alfuzosin82-90

Cellular Uptake and Efflux Studies of Metabolites

Understanding the cellular transport of drug metabolites is essential for predicting their tissue distribution and potential for accumulation. Cellular uptake and efflux studies are typically conducted using in vitro systems such as cultured cell lines that express specific drug transporters. These studies help to identify whether metabolites are substrates of uptake transporters (e.g., Organic Anion Transporting Polypeptides - OATPs) or efflux transporters (e.g., P-glycoprotein - P-gp or Breast Cancer Resistance Protein - BCRP).

There is no specific information available in the public domain regarding the cellular uptake and efflux of an alfuzosin metabolite named SL79.0724. Research in this area would be necessary to understand its cellular disposition and potential for transporter-mediated interactions.

An extensive review of publicly available scientific literature and pharmacological databases has been conducted to generate an article focusing on the chemical compound “Alfuzosin metabolite SL79.0724”. However, specific research findings, pharmacological data, and dispositional studies for a metabolite explicitly identified as "SL79.0724" are not available in the reviewed sources.

The body of research on alfuzosin consistently indicates that it undergoes extensive metabolism in the liver, primarily through oxidation, O-demethylation, and N-dealkylation, with the resulting metabolites being pharmacologically inactive. drugbank.comfda.govnih.govmedicine.com While the parent drug, alfuzosin, is a well-characterized alpha-1 adrenergic receptor antagonist, detailed non-clinical studies on its individual metabolites are not provided in the available literature. nih.govnih.gov

Therefore, it is not possible to provide the specific data and detailed research findings for "this compound" as requested in the article outline. The available information focuses on the general characteristics of alfuzosin's metabolites as a group rather than on the specific properties of individual metabolic products. Information regarding the excretion pathways pertains to the collective group of metabolites rather than a specific compound.

Non Clinical Pharmacological and Dispositional Research of Metabolites

Enzymatic Formation Studies for Metabolite Structure-Activity Relationships

The formation of alfuzosin's metabolites is a direct result of enzymatic processes, primarily occurring in the liver. Understanding these enzymatic reactions is key to comprehending the structure of the resulting metabolites and their subsequent biological activity, or lack thereof.

The metabolism of alfuzosin is known to proceed through three main pathways:

Oxidation drugbank.comnih.gov

O-demethylation drugbank.comnih.gov

N-dealkylation drugbank.comnih.gov

These reactions are catalyzed by hepatic enzymes, leading to the formation of various metabolites. The specific metabolic pathway that gives rise to SL79.0724 would be one of these three principal routes. The resulting metabolites are reported to be pharmacologically inactive. drugbank.comdrugs.com

The primary enzyme responsible for the metabolism of alfuzosin is Cytochrome P450 3A4 (CYP3A4). drugbank.comdrugs.comnih.gov This enzyme exhibits broad substrate specificity and is a key player in the metabolism of a vast number of therapeutic agents. The kinetics of CYP3A4-mediated metabolism of alfuzosin would determine the rate of formation of its various metabolites, including SL79.0724.

The following table summarizes the key enzymatic information for alfuzosin metabolism:

Primary Metabolic EnzymeMetabolic PathwaysPharmacological Activity of MetabolitesReference
Cytochrome P450 3A4 (CYP3A4)Oxidation, O-demethylation, N-dealkylationInactive drugbank.comdrugs.comnih.gov

Mechanistic Insights into Metabolite Formation and Elimination Variability

Influence of Genetic Polymorphisms on Metabolite Formation

The biotransformation of alfuzosin (B1207546) is predominantly carried out by the cytochrome P450 (CYP) enzyme system in the liver. nih.gov Genetic variations, or polymorphisms, in the genes encoding these enzymes can lead to significant differences in metabolic activity among individuals, thereby affecting the rate of metabolite production.

Polymorphisms in CYP3A4 and Other Metabolizing Enzymes

The principal enzyme responsible for alfuzosin metabolism is CYP3A4. drugbank.comnih.govurology-textbook.com This enzyme is involved in all three of the drug's metabolic pathways: oxidation, O-demethylation, and N-dealkylation. drugbank.comnih.govuniroma1.it The gene encoding CYP3A4 is known to be polymorphic, which can result in varied enzyme activity.

Several allelic variants of CYP3A4 have been identified that lead to reduced enzyme function. For instance, the CYP3A422 allele is associated with decreased mRNA expression and lower enzyme activity. nih.gov Individuals carrying this variant may exhibit slower metabolism of CYP3A4 substrates. While direct studies on alfuzosin are limited, research on other CYP3A4-metabolized drugs provides a framework for understanding potential impacts. For example, in the metabolism of the alpha-blocker silodosin, carriers of the CYP3A422 allele showed significantly higher plasma concentrations of the drug, which is consistent with reduced metabolic activity. mdpi.com

Impact on Metabolite Production and Clearance

Genetic polymorphisms in CYP3A4 directly influence the rate at which alfuzosin is converted into its metabolites. Individuals with reduced-function alleles, such as CYP3A4*22, would be expected to metabolize alfuzosin more slowly. This "poor metabolizer" phenotype leads to higher plasma concentrations of the parent drug and a reduced rate of formation for its metabolites. Consequently, the production of metabolites resulting from CYP3A4-mediated oxidation, O-demethylation, and N-dealkylation would be diminished.

Role of Enzyme Induction and Inhibition in Metabolite Profile Modulation

The metabolic profile of alfuzosin can be significantly altered by the co-administration of other drugs that either induce or inhibit the activity of CYP3A4.

Effect of Inducers on Alfuzosin Metabolism

Enzyme inducers are substances that increase the synthesis of metabolizing enzymes, leading to enhanced metabolic activity. Co-administration of a potent CYP3A4 inducer with alfuzosin would accelerate its metabolism. This results in a lower plasma concentration of alfuzosin and a corresponding increase in the formation of its metabolites. For example, drugs like carbamazepine are known to increase the metabolism of alfuzosin. drugbank.com This enhanced metabolism hastens the clearance of the parent drug, potentially impacting its therapeutic efficacy.

Impact of Inhibitors on SL79.0724 Formation

Enzyme inhibitors decrease the activity of metabolizing enzymes, leading to slower metabolism. Potent inhibitors of CYP3A4 can cause a significant increase in the plasma concentration of alfuzosin by blocking its primary metabolic pathway. europa.eu This inhibition directly reduces the formation of all CYP3A4-dependent metabolites.

Clinical studies have demonstrated this effect; for instance, the co-administration of ketoconazole, a strong CYP3A4 inhibitor, resulted in a 2.3-fold increase in the maximum plasma concentration (Cmax) of alfuzosin. uniroma1.itnih.gov This indicates a substantial reduction in the formation of its metabolites. Therefore, in the presence of a CYP3A4 inhibitor, the production of any metabolite formed through this pathway, such as those from N-dealkylation or O-demethylation, would be significantly decreased.

Table 1: Effect of CYP3A4 Modulators on Alfuzosin Metabolism
Modulator TypeExample AgentEffect on CYP3A4 ActivityImpact on Alfuzosin Plasma LevelsImpact on Metabolite Formation
Inhibitor (Strong)KetoconazoleDecreaseSignificant IncreaseSignificant Decrease
Inhibitor (Strong)RitonavirDecreaseSignificant IncreaseSignificant Decrease
Inhibitor (Moderate)CiprofloxacinDecreaseIncreaseDecrease
InducerCarbamazepineIncreaseDecreaseIncrease

Involvement of Transporter Proteins in Metabolite Disposition

While the role of metabolizing enzymes in the formation of alfuzosin metabolites is well-defined, the disposition of these metabolites is also dependent on the function of drug transporter proteins. walshmedicalmedia.com These proteins are located on cell membranes in organs such as the intestine, liver, and kidneys and are crucial for moving drugs and their metabolites into and out of cells and facilitating their elimination from the body. walshmedicalmedia.comnih.govnih.gov

The metabolites of alfuzosin, being more water-soluble than the parent drug, likely require transporters for their excretion. Efflux transporters, such as P-glycoprotein (P-gp, ABCB1) and Multidrug Resistance-Associated Proteins (MRPs), are responsible for pumping substrates out of cells into the bile, urine, or intestinal lumen. frontiersin.org Uptake transporters, including Organic Anion Transporters (OATs) and Organic Anion Transporting Polypeptides (OATPs), facilitate the movement of compounds from the blood into hepatocytes in the liver or tubular cells in the kidney for subsequent elimination. frontiersin.org

Organic Anion Transporters (OATs) and Organic Cation Transporters (OCTs)

Organic Anion Transporters (OATs) and Organic Cation Transporters (OCTs) are two major families of transporters responsible for the handling of a wide array of endogenous substances, drugs, and their metabolites in the body, particularly in the kidneys. nih.govnih.gov OATs are primarily responsible for the transport of smaller and more hydrophilic organic anions, while OCTs handle the transport of organic cations. nih.gov These transporters are critical for the secretion of substances from the blood into the urine. nih.gov

While direct research on the interaction between the alfuzosin metabolite SL79.0724 and OATs or OCTs is not extensively documented, the role of these transporters can be inferred from the general principles of drug metabolite excretion. As metabolites are often more water-soluble than the parent drug, they become substrates for transporters like OATs. The chemical structure of the metabolite determines its affinity for these transporters. Given that alfuzosin's metabolites are excreted via the urine (24% of the dose), it is plausible that OATs and OCTs are involved in their renal clearance. drugbank.com

Variability in the expression and function of OATs and OCTs, which can be influenced by genetic factors, drug-drug interactions, and disease states, could contribute to inter-individual differences in the elimination rate of alfuzosin metabolites. For instance, if SL79.0724 is a substrate for OAT1 or OAT3, which are key OATs in the kidney, any modulation of these transporters' activity would directly impact the metabolite's excretion. nih.govnih.gov

Table 1: Key Renal Solute Carrier (SLC) Transporters and Their Function

Transporter Family Key Members Primary Location in Nephron General Function in Drug Excretion
Organic Anion Transporters (OATs) OAT1 (SLC22A6), OAT3 (SLC22A8) Basolateral membrane of proximal tubule cells Uptake of organic anions from the blood into kidney cells for secretion.

| Organic Cation Transporters (OCTs) | OCT2 (SLC22A2) | Basolateral membrane of proximal tubule cells | Uptake of organic cations from the blood into kidney cells for secretion. |

Efflux Pumps (e.g., P-glycoprotein) and Their Role in Metabolite Excretion

P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1), is a well-characterized efflux transporter that actively pumps a wide variety of structurally diverse compounds out of cells. nih.govmdpi.com This ATP-dependent pump is a member of the ATP-binding cassette (ABC) transporter superfamily and plays a crucial protective role by limiting the intracellular accumulation of potentially toxic substances and facilitating their excretion. mdpi.comdntb.gov.ua P-gp is strategically located in the apical membranes of cells in key excretory organs such as the liver (canalicular membrane of hepatocytes) and kidneys (apical membrane of proximal tubule cells), as well as in the intestine and the blood-brain barrier.

The parent drug, alfuzosin, is a known substrate of CYP3A4, an enzyme whose activity can be linked with P-gp function due to overlapping substrate specificities and regulatory pathways. While direct evidence of SL79.0724 being a substrate for P-gp is not specified in the available literature, it is a common pathway for metabolite excretion. As an efflux pump, P-gp would be involved in the final step of excretion, moving the metabolite from within the cell into the bile or urine.

For instance, in the liver, after the formation of SL79.0724 from alfuzosin, P-gp located on the canalicular membrane of hepatocytes could actively transport the metabolite into the bile. This biliary excretion is a major route of elimination for alfuzosin and its metabolites, accounting for a significant portion of the drug's clearance. drugbank.com Similarly, in the kidneys, P-gp on the apical membrane of proximal tubule cells could secrete the metabolite into the tubular lumen, contributing to its urinary excretion.

The activity of P-gp can be highly variable among individuals due to genetic polymorphisms in the ABCB1 gene that encodes it. Furthermore, P-gp is susceptible to inhibition or induction by numerous drugs, which can lead to significant drug-drug interactions. If SL79.0724 is indeed a P-gp substrate, any co-administered substance that modulates P-gp could alter the metabolite's clearance, leading to variability in its plasma concentrations and elimination half-life.

Table 2: Compounds Mentioned

Compound Name Type
Alfuzosin Parent Drug
This compound Metabolite
P-glycoprotein Efflux Pump
Organic Anion Transporters (OATs) Influx Transporters

Future Research Directions and Translational Academic Perspectives

Development of Advanced Analytical Techniques for Low-Abundance Metabolites

A primary challenge in studying metabolites like SL79.0724 is their often low concentration in complex biological matrices. Future research must prioritize the development and application of highly sensitive and specific analytical methods to detect and accurately quantify these molecules.

Enhanced Sensitivity and Specificity in Metabolomics

The field of metabolomics has been revolutionized by the coupling of liquid chromatography (LC) with mass spectrometry (MS). For low-abundance metabolites, techniques such as triple-quadrupole mass spectrometry (QqQ-MS) offer exceptional sensitivity and specificity for targeted quantification through selected reaction monitoring (SRM). However, to characterize a potentially novel or unexpected metabolite like SL79.0724, high-resolution mass spectrometry (HR-MS) platforms, such as Orbitrap or time-of-flight (TOF) analyzers, are indispensable. These instruments provide accurate mass measurements, which are crucial for determining the elemental composition of a metabolite and distinguishing it from other endogenous or exogenous compounds.

Future advancements will likely focus on improving ionization efficiency, reducing matrix effects, and developing more sophisticated data processing algorithms to pull faint metabolite signals from complex background noise.

Analytical Technique Primary Application for Low-Abundance Metabolites Key Advantage
LC-QqQ-MS/MS Targeted quantificationHigh sensitivity and specificity for known metabolites.
LC-HR-MS (e.g., Orbitrap, Q-TOF) Untargeted screening and structural elucidationAccurate mass measurement for formula determination of unknown metabolites.
Nuclear Magnetic Resonance (NMR) Definitive structure confirmationProvides detailed structural information, crucial for identifying isomeric metabolites.

Imaging Mass Spectrometry for Spatial Distribution

Beyond simple quantification in plasma or urine, understanding the tissue-specific accumulation of a metabolite is critical. Imaging Mass Spectrometry (IMS) is a powerful, label-free technology that allows for the visualization of the spatial distribution of drugs and their metabolites within tissue sections. Techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI) and Desorption Electrospray Ionization (DESI) IMS can map the localization of compounds like SL79.0724 in specific organs or even subcellular compartments.

This spatial information is unattainable with traditional homogenization techniques and is vital for linking the presence of a metabolite to localized pharmacological or toxicological effects. Future research using IMS could reveal, for instance, whether SL79.0724 preferentially accumulates in prostatic tissue, the target site of alfuzosin (B1207546), or in off-target organs like the liver or kidneys.

Exploration of Novel Metabolic Pathways and Unexpected Metabolite Structures

Alfuzosin is known to be metabolized primarily by the CYP3A4 enzyme through oxidation, O-demethylation, and N-dealkylation. However, the formation of a minor metabolite like SL79.0724 may occur through less common or previously uncharacterized biotransformation routes.

Characterization of Minor Metabolites

Minor metabolites, though present at low concentrations, can be pharmacologically potent or contribute to off-target effects. A crucial area of future research is the comprehensive characterization of the full metabolic profile of alfuzosin to identify all minor products, including SL79.0724. This involves incubating the parent drug with various in vitro systems (e.g., liver microsomes, hepatocytes) from different species and using HR-MS to screen for all drug-related material. Once a potential minor metabolite is detected, its structure must be definitively elucidated, often requiring its synthesis or isolation to serve as a reference standard for further pharmacological testing.

Investigation of Non-Traditional Biotransformation Routes

While Phase I (functionalization) and Phase II (conjugation) reactions are the most common routes of drug metabolism, drugs can undergo a variety of less common, or "atypical," biotransformation reactions. These can include enzymatic reactions mediated by enzymes other than cytochrome P450s, such as aldehyde oxidases or flavin-containing monooxygenases. Future research should investigate whether alfuzosin can be a substrate for these alternative enzymatic pathways, potentially leading to the formation of chemically unique metabolites like SL79.0724. Exploring these non-traditional routes is essential for a complete understanding of a drug's disposition and for predicting potential metabolic drug-drug interactions.

Known Alfuzosin Biotransformation Potential Non-Traditional Route Enzymes Involved
OxidationRing CleavageCytochrome P450s, Aldehyde Oxidase
O-demethylationAmide HydrolysisAldehyde Oxidase
N-dealkylationReductive MetabolismReductases

Research into Metabolite-Drug Interactions Independent of Parent Compound Activity

It is a common misconception that drug metabolites are inactive detoxification products. In many cases, metabolites can possess their own pharmacological activity, which may be similar to, different from, or even antagonistic to the parent compound. The known metabolites of alfuzosin are reported to be pharmacologically inactive. However, a thorough investigation into the independent activity of any newly characterized minor metabolite, such as SL79.0724, is a critical future research direction.

This research would involve screening the metabolite against a panel of receptors, enzymes, and transporters to identify any potential biological activity. It is possible for a metabolite to interact with a different target than the parent drug, leading to unexpected efficacy or off-target effects. Furthermore, a metabolite could compete with the parent drug for the same target or for metabolizing enzymes, thereby altering the pharmacokinetics or pharmacodynamics of the parent drug itself. Understanding these potential interactions is crucial for a comprehensive safety and efficacy assessment.

Potential for Metabolites to Modulate Enzyme Activity

Drug metabolites can sometimes interact with the same enzymes responsible for their formation or the metabolism of other drugs. A metabolite could theoretically act as an inhibitor or an inducer of enzymes like CYP3A4. jbclinpharm.orgwikipedia.org Future research could involve in vitro studies using human liver microsomes to investigate whether any of alfuzosin's metabolites, including any minor ones, affect CYP3A4 activity. Such studies are crucial for identifying potential drug-drug interactions that are mediated not by the parent drug, but by its metabolites.

Role of Metabolites in Altering Transporter Function

Drug transporters are critical for the absorption, distribution, and excretion of xenobiotics. walshmedicalmedia.comnih.gov Metabolites can act as substrates or inhibitors of these transporters, thereby affecting the pharmacokinetics of the parent drug or other co-administered medications. walshmedicalmedia.comnih.gov Research into whether alfuzosin metabolites interact with key transporters, such as P-glycoprotein (P-gp) or organic anion/cation transporters (OATs/OCTs), could be a valuable area of investigation. For instance, inhibition of an efflux transporter in the gut wall by a metabolite could potentially increase the bioavailability of the parent drug.

Contribution of Metabolite Research to Understanding Drug Metabolism Variability

Understanding the formation and elimination of metabolites is key to comprehending the variability in drug response among individuals.

Inter-Species Differences in Metabolite Profiles

The expression and activity of drug-metabolizing enzymes can vary significantly between species. This can lead to different metabolite profiles in preclinical animal models compared to humans. Alfuzosin, a quinazoline (B50416) derivative, belongs to a class of compounds known for diverse metabolic pathways. nih.govpnrjournal.comresearchgate.net A comprehensive analysis comparing the in vitro and in vivo metabolite profiles of alfuzosin across different species (e.g., rat, dog, monkey, and human) would be essential to determine the most appropriate animal model for toxicological studies and to accurately predict human metabolism.

Factors Influencing Metabolic Phenotypes

The metabolism of alfuzosin is highly dependent on CYP3A4 activity. nih.gov Several factors can influence this enzyme, leading to different metabolic phenotypes:

Genetic Polymorphisms: Variations in the CYP3A4 gene can lead to altered enzyme activity, affecting the rate of alfuzosin metabolism and metabolite formation.

Drug-Drug Interactions: Co-administration of potent CYP3A4 inhibitors (e.g., ketoconazole, ritonavir) or inducers (e.g., rifampicin) can significantly alter alfuzosin plasma concentrations. drugs.com

Physiological and Pathological States: Conditions such as liver impairment can dramatically reduce alfuzosin clearance, leading to increased exposure to both the parent drug and its metabolites. medicine.com

A conceptual overview of factors influencing alfuzosin metabolism is presented in Table 1.

Table 1: Factors Potentially Influencing the Metabolic Phenotype of Alfuzosin

Factor Category Specific Example Potential Impact on Alfuzosin/Metabolite Levels
Genetic Polymorphisms in CYP3A4 gene Altered rate of metabolite formation
Pharmacological Co-administration of CYP3A4 inhibitors Increased plasma concentration of alfuzosin, potentially altered metabolite ratios
Co-administration of CYP3A4 inducers Decreased plasma concentration of alfuzosin, potentially altered metabolite ratios
Physiological Age Elderly patients may have reduced clearance
Hepatic Impairment Significantly increased exposure to alfuzosin and its metabolites

| Environmental | Dietary components (e.g., grapefruit juice) | Inhibition of CYP3A4 activity |

This table is illustrative and based on general principles of pharmacokinetics.

Integration of In Vitro and In Silico Data for Predictive Modeling of Metabolite Fate

Predictive models are increasingly used to understand and anticipate the behavior of drugs and their metabolites in the body. tandfonline.compharmajen.com

Physiologically Based Pharmacokinetic (PBPK) Modeling for Metabolites

PBPK models are mathematical representations of the body's physiological and biochemical processes that govern a drug's absorption, distribution, metabolism, and excretion (ADME). biopharmaservices.comwikipedia.org A PBPK model for alfuzosin could be developed and extended to include its metabolites.

To build such a model for a metabolite like SL79.0724, specific in vitro and in silico data would be required, as outlined in Table 2.

Table 2: Essential Parameters for Developing a PBPK Model for an Alfuzosin Metabolite

Parameter Category Specific Data Point Method of Determination Purpose in Model
Physicochemical Molecular Weight In silico Governs diffusion and transport
Lipophilicity (LogP) In vitro/ In silico Predicts membrane permeability and distribution
pKa In vitro Determines ionization state and solubility
Metabolism Formation Rate from Alfuzosin In vitro (Human Liver Microsomes) Defines the input rate of the metabolite
Intrinsic Clearance of Metabolite In vitro (Human Liver Microsomes) Defines the elimination rate of the metabolite
Distribution Plasma Protein Binding In vitro (Equilibrium Dialysis) Determines the unbound, pharmacologically active fraction

This table represents the types of data that would be necessary for PBPK modeling of a hypothetical metabolite.

Once validated, this integrated PBPK model could be used to simulate the metabolite's concentration-time profile in various populations (e.g., patients with renal or hepatic impairment) and predict the potential for drug-drug interactions involving the metabolite. labcorp.commdpi.com This predictive capability is a cornerstone of modern drug development, helping to optimize clinical trial design and enhance patient safety.

Quantitative Structure-Metabolism Relationship (QSMR) Approaches

Quantitative Structure-Metabolism Relationship (QSMR) studies are computational methodologies that aim to predict the metabolic fate of a chemical compound based on its molecular structure. mdpi.com These models are crucial in the early stages of drug discovery for identifying potential metabolic liabilities of a drug candidate. sciforum.net

For a compound like Alfuzosin, which is a quinazoline derivative, QSMR models can be developed to predict its interaction with metabolizing enzymes, primarily Cytochrome P450 3A4 (CYP3A4). sciforum.netnih.gov Alfuzosin undergoes extensive metabolism in the liver through three main pathways: oxidation, O-demethylation, and N-dealkylation. nih.govdntb.gov.ua QSMR models for CYP3A4 substrates often incorporate various molecular descriptors to predict the likelihood of these metabolic transformations. sciforum.netnih.gov

Key molecular descriptors in QSMR models for predicting CYP3A4-mediated metabolism include:

Electronic Properties: The distribution of electrons in a molecule can influence its interaction with the active site of CYP3A4.

Steric Factors: The size and shape of the molecule can determine its accessibility to the enzyme's active site.

Lipophilicity: A compound's affinity for lipids can affect its distribution into the liver cells where metabolism occurs.

Hydrogen Bond Donors and Acceptors: These features can play a role in the binding of the substrate to the enzyme.

By analyzing these descriptors for a series of related compounds, such as quinazoline derivatives, researchers can build predictive models. nih.govnih.gov These models can then be used to estimate the metabolic stability of new compounds and predict the formation of various metabolites.

Below is an interactive data table summarizing the key aspects of QSMR approaches relevant to predicting the metabolism of compounds like Alfuzosin.

QSMR Aspect Description Relevance to Alfuzosin Metabolism
Modeling Goal To predict the metabolic pathways and the rate of metabolism of a compound.Can be used to predict the likelihood of oxidation, O-demethylation, and N-dealkylation of Alfuzosin by CYP3A4.
Key Descriptors Molecular properties such as electronic structure, steric hindrance, and lipophilicity.These properties of the Alfuzosin molecule influence its binding to and metabolism by CYP3A4.
Methodologies Machine learning algorithms and statistical methods are used to build predictive models from datasets of known metabolized compounds. mdpi.comfrontiersin.orgModels built on data from other CYP3A4 substrates can help in predicting the metabolic profile of new quinazoline derivatives.
Application Early-stage drug discovery to identify compounds with favorable metabolic profiles.Helps in designing new drug candidates with potentially improved metabolic stability.

Role of Metabolites in Biomarker Discovery for Metabolic Phenotyping

Metabolic phenotyping is the comprehensive analysis of metabolites in a biological system to understand its physiological or pathological state. nih.govtandfonline.com Drug metabolites, even those that are pharmacologically inactive, can serve as important biomarkers in this context. metwarebio.comdrugdiscoverynews.comdrugtargetreview.com The metabolites of Alfuzosin, while not contributing to its therapeutic effect, can provide valuable information about an individual's metabolic capacity. nih.govnih.gov

The primary enzyme responsible for Alfuzosin metabolism is CYP3A4, which exhibits significant inter-individual variability in its activity. mdpi.com This variability can be influenced by genetic factors, co-administered drugs, and environmental factors. By measuring the levels of Alfuzosin and its metabolites in biological fluids like plasma or urine, it is possible to phenotype an individual's CYP3A4 activity. researchgate.netmetabolon.com This information can be crucial for personalizing medicine and optimizing drug therapy.

The role of drug metabolites in biomarker discovery can be multifaceted:

Biomarkers of Enzyme Activity: The ratio of parent drug to its metabolite can be a sensitive indicator of the activity of a specific metabolizing enzyme. metabolon.com

Biomarkers of Drug Exposure: Metabolite concentrations can provide a more complete picture of the total drug exposure in the body.

Biomarkers of Disease State: Altered drug metabolism may be associated with certain disease states, and the metabolic profile can serve as a diagnostic or prognostic indicator. drugtargetreview.com

Biomarkers for Drug-Drug Interactions: Changes in the metabolite profile of a drug can indicate potential interactions with co-administered medications.

The following interactive data table outlines the potential roles of Alfuzosin metabolites in biomarker discovery for metabolic phenotyping.

Biomarker Application Description Potential Relevance of Alfuzosin Metabolites
CYP3A4 Phenotyping Assessing the metabolic capacity of the CYP3A4 enzyme in an individual.The ratio of unchanged Alfuzosin to its oxidized, O-demethylated, or N-dealkylated metabolites could serve as a biomarker for CYP3A4 activity.
Personalized Dosing Adjusting drug dosage based on an individual's metabolic profile.Information on a patient's rate of Alfuzosin metabolism could help in tailoring the dose to achieve optimal efficacy and minimize potential side effects.
Drug-Drug Interaction Studies Investigating the potential for other drugs to inhibit or induce the metabolism of Alfuzosin.A change in the expected metabolite profile of Alfuzosin when co-administered with another drug could signal a significant interaction.
Adherence Monitoring Confirming that a patient is taking their medication as prescribed.The presence of Alfuzosin and its metabolites in urine or plasma can be used to monitor patient adherence to therapy.

Q & A

What validated analytical methods are recommended for identifying Alfuzosin metabolite SLin biological matrices?

Basic Research Question
The identification of SL79.0724 can be achieved via infrared (IR) spectroscopy and high-performance liquid chromatography (HPLC). For IR, prepare a sample by extracting the metabolite using methylene chloride, drying with potassium bromide, and evaporating the solvent to form a disk. Compare spectral maxima to USP Alfuzosin Hydrochloride reference standards . For HPLC, use a mobile phase of acetonitrile, tetrahydrofuran, and pH-adjusted solution (20:1:80), with UV detection at 254 nm and a C18 column (4.6 mm × 15 cm, 5 µm). System suitability requires a tailing factor of 0.8–1.5 and ≤2% RSD .

How can researchers resolve discrepancies in pharmacokinetic data for SLacross different experimental models?

Advanced Research Question
Discrepancies may arise from differences in dissolution kinetics, metabolic pathways, or interspecies variability. To address this:

  • Methodological Approach : Perform parallel dissolution testing under simulated physiological conditions (e.g., pH 1.2, 4.5, 6.8) using USP Apparatus 2 (paddle) at 50–75 rpm. Calculate release profiles using cumulative correction formulas (e.g., Result 1–5 equations) to ensure consistency .
  • Data Reconciliation : Apply compartmental pharmacokinetic modeling to differentiate between absorption-limited vs. metabolism-limited scenarios. Cross-validate with in vitro-in vivo correlation (IVIVC) studies using Akaike information criterion (AIC) for model selection .

What advanced techniques are used to quantify trace impurities in SLsynthesis?

Advanced Research Question
Impurity profiling requires HPLC with system suitability mixtures. Key steps:

  • Chromatographic Conditions : Use a USP L1 column, 1.5 mL/min flow rate, and detect impurities like deacylated alfuzosin and N-formyl analogs. Resolution between critical pairs (e.g., alfuzosin and faramide analog) must exceed 1.0 .
  • Quantification : Calculate impurity percentages using relative response factors (RRF) via (rU/rS)×(CS/CU)×100(r_U/r_S) \times (C_S/C_U) \times 100, where rUr_U and rSr_S are peak responses from sample and standard solutions .

How should researchers design dissolution studies to predict SLbioavailability in vivo?

Advanced Research Question
Adopt a multi-tiered dissolution approach:

  • Test 1 : Use 900 mL pH 6.8 phosphate buffer, 50 rpm paddle speed, and sample at 1, 3, 6, 9, and 12 hours. Apply cumulative correction for withdrawn aliquots (e.g., Result 1–5 equations) .
  • Bioequivalence Criteria : Ensure ≥85% dissolution within 12 hours. Compare with pharmacokinetic parameters (Cmax, AUC) using Level A IVIVC, requiring a correlation coefficient R2>0.9R^2 > 0.9 .

What methodological frameworks link SLresearch to broader pharmacological theories?

Advanced Research Question
Integrate studies into α1-adrenergic receptor antagonism frameworks:

  • Theoretical Basis : Investigate metabolite-receptor binding kinetics using surface plasmon resonance (SPR) or radioligand displacement assays. Compare dissociation constants (KdK_d) with the parent compound to assess therapeutic relevance .
  • Experimental Validation : Cross-reference findings with in silico molecular docking simulations (e.g., AutoDock Vina) to predict binding affinities .

How can researchers validate stability-indicating assays for SLunder stress conditions?

Basic Research Question
Use forced degradation studies:

  • Stressors : Expose SL79.0724 to acid (0.1M HCl), base (0.1M NaOH), oxidative (3% H2O2), and thermal (105°C) conditions.
  • Analytical Validation : Ensure method specificity by confirming baseline separation of degradation products via HPLC. Validate accuracy (98–102%) and precision (≤2% RSD) per ICH Q2(R1) guidelines .

What statistical approaches address variability in SLpharmacokinetic data?

Advanced Research Question
Apply mixed-effects modeling (e.g., NONMEM) to account for inter-individual variability. Key steps:

  • Covariate Analysis : Evaluate covariates like age, renal function, and CYP3A4 activity using likelihood ratio tests.
  • Model Diagnostics : Use visual predictive checks (VPC) and bootstrap validation to ensure robustness .

How do researchers differentiate SLfrom structurally related metabolites?

Basic Research Question
Leverage mass spectrometry (LC-MS/MS):

  • Fragmentation Patterns : Monitor precursor-to-product ion transitions (e.g., m/z 386 → 152 for SL79.0724 vs. m/z 292 → 148 for deacylated metabolite).
  • Cross-Validation : Confirm using USP System Suitability Mixture A RS, which contains known impurities for retention time alignment .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.